molecular formula C8H12O2 B12982650 5-Oxaspiro[3.5]nonan-7-one

5-Oxaspiro[3.5]nonan-7-one

Cat. No.: B12982650
M. Wt: 140.18 g/mol
InChI Key: SPBHSYWYVOZHPY-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-7-one is a spirocyclic organic compound characterized by a ketone group at position 7 and an oxygen atom within its fused bicyclic framework (IUPAC name: spiro[3.5]nonan-7-one). Its molecular formula is C₉H₁₄O, and it is registered under CAS number 31058-02-3 . The spirocyclic structure consists of a cyclohexanone and cyclopentanone ring sharing a central carbon atom, conferring rigidity and unique stereoelectronic properties.

Synthesis: The compound is typically synthesized via cyclization reactions that form the spiro junction between the two ketone-containing rings. Methods often involve ketone condensation or transition-metal-catalyzed processes .

Its rigid framework makes it a promising scaffold for drug discovery, particularly in targeting enzymes or receptors requiring precise three-dimensional interactions .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-7-one

InChI

InChI=1S/C8H12O2/c9-7-2-5-8(10-6-7)3-1-4-8/h1-6H2

InChI Key

SPBHSYWYVOZHPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(=O)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for 5-Oxaspiro[3.5]nonan-7-one are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for the target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Oxaspiro[3.5]nonan-7-one and Analogues

Compound Name Structural Features Unique Properties/Biological Activity Key Differences vs. 5-Oxaspiro[3.5]nonan-7-one
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Contains two nitrogen atoms (2,8-positions); molecular formula C₆H₁₀N₂O₂ Enhanced binding affinity in drug discovery due to nitrogen’s hydrogen-bonding capability Nitrogen substitution alters electronic profile and solubility
2-Thiaspiro[3.5]nonan-7-one Sulfur atom replaces oxygen in the oxa ring; molecular formula C₈H₁₂OS Increased lipophilicity and potential for covalent interactions (e.g., disulfide bond formation) Sulfur’s larger atomic size affects ring strain and reactivity
7-Azaspiro[3.5]nonan-1-one Nitrogen atom at position 7; molecular formula C₈H₁₃NO Superior metabolic stability in pharmacokinetic studies; targets G protein-coupled receptors (GPCRs) Nitrogen’s basicity influences protonation states
5-Oxaspiro[3.4]octane-7-carboxylic acid Smaller spiro core (octane); carboxylic acid substituent Improved water solubility; potential for salt formation in prodrug design Reduced ring size limits conformational flexibility
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl group at position 3; molecular formula C₁₃H₁₅NO₂ Aromaticity enhances membrane permeability; used in CNS-targeting drug candidates Bulkier substituent may sterically hinder binding
2-Oxaspiro[3.5]nonan-7-one Oxygen atom at position 2 instead of 5 Altered neuroprotective effects due to differential ring strain and dipole orientation Functional group positioning impacts target selectivity

Biological Activity

5-Oxaspiro[3.5]nonan-7-one is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

5-Oxaspiro[3.5]nonan-7-one features a spirocyclic framework consisting of a six-membered ring fused to a five-membered ring, with an oxygen atom incorporated into the structure. Its molecular formula is C8H12OC_8H_{12}O, and it has a molecular weight of approximately 140.18 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight140.18 g/mol
Structural FeaturesSpirocyclic rings

The biological activity of 5-Oxaspiro[3.5]nonan-7-one is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity for these targets, potentially modulating their activity.

  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound's interactions with neurotransmitter receptors, particularly within the central nervous system (CNS), indicate potential roles in modulating mood and anxiety disorders.

Biological Activity Studies

Research into the biological activity of 5-Oxaspiro[3.5]nonan-7-one has revealed several promising findings:

  • Anti-inflammatory Effects : In vitro studies have shown that compounds similar to 5-Oxaspiro[3.5]nonan-7-one can inhibit nitric oxide (NO) production in RAW264.7 macrophage cells by approximately 25% at concentrations of 25 μM, suggesting anti-inflammatory properties .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectConcentration
Anti-inflammatoryInhibition of NO production25 μM
AntimicrobialActivity against specific pathogensVaries by pathogen

Case Studies and Applications

  • Medicinal Chemistry : The compound has been investigated as a scaffold for designing new pharmaceuticals targeting CNS disorders due to its structural properties that enhance receptor binding.
  • Synthetic Applications : In organic synthesis, 5-Oxaspiro[3.5]nonan-7-one is utilized as an intermediate for creating more complex spirocyclic compounds, which are valuable in drug development.

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